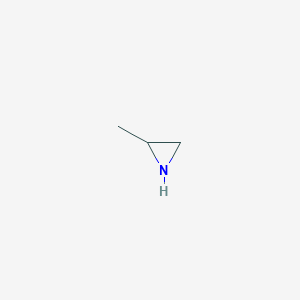

2-Methylaziridine

Description

Propyleneimine, stabilized appears as a clear colorless liquid with an ammonia-like odor. Flash point 25°F. Toxic by ingestion, inhalation and through skin absorption. Less dense than water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used as an organic intermediate.

1,2-Propyleneimine is used as an intermediate in the paper, textile, rubber, and pharmaceutical industries. 1,2-Propyleneimine is severely irritating to the eyes and upper respiratory tract from acute (short-term) inhalation exposure in humans. Headaches, dizziness, nausea, bronchitis, shortness of breath, and edema of the lungs have also been reported in humans. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of 1,2-propyleneimine in humans. Animal studies have reported effects on the kidneys, blood, and gastrointestinal system from chronic inhalation and oral exposure to 1,2-propyleneimine. Animal studies have reported tumors of the mammary glands and intestines, leukemia, and other tumor types from oral exposure to 1,2-propyleneimine. The International Agency for Research on Cancer (IARC) has classified 1,2-propyleneimine as a Group 2B, possible human carcinogen. EPA has not classified 1,2-propyleneimine for carcinogenicity.

Structure

3D Structure

Properties

IUPAC Name |

2-methylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDGMOYKSFPLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Record name | PROPYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25037-42-7 | |

| Record name | Poly(2-methylaziridine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024286 | |

| Record name | Propyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propyleneimine, stabilized appears as a clear colorless liquid with an ammonia-like odor. Flash point 25 °F. Toxic by ingestion, inhalation and through skin absorption. Less dense than water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used as an organic intermediate., Liquid, Colorless, oily liquid with an ammonia-like odor; [NIOSH], COLOURLESS OILY FUMING LIQUID WITH PUNGENT ODOUR., Colorless, oily liquid with an ammonia-like odor. | |

| Record name | PROPYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aziridine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyleneimine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE IMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/589 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene imine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0537.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

151 to 153 °F at 760 mmHg (EPA, 1998), 67 °C, 152 °F | |

| Record name | PROPYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyleneimine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE IMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/589 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene imine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0537.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

25 °F (EPA, 1998), -3 °C, -3.9 °C, closed cup, -18 °C c.c., 25 °F | |

| Record name | PROPYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyleneimine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propyleneimine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE IMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/589 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene imine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0537.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), In water, miscible in all proportions, Soluble in ethanol, Soluble in most organic solvents, Solubility in water: miscible, Miscible | |

| Record name | PROPYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyleneimine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene imine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0537.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8039 to 0.807 at 77 °F (EPA, 1998), 0.8039-0.8070 at 25 °C/25 °C, Relative density (water = 1): 0.8, 0.8039-0.807 at 77 °F, 0.80 | |

| Record name | PROPYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyleneimine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE IMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/589 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene imine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0537.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0, 2 | |

| Record name | PROPYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyleneimine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE IMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/589 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

112 mmHg at 68 °F (EPA, 1998), 140.0 [mmHg], 140 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.9, 112 mmHg | |

| Record name | PROPYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyleneimine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propyleneimine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE IMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/589 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene imine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0537.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, oily liquid | |

CAS No. |

75-55-8 | |

| Record name | PROPYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylaziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyleneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylaziridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyleneimine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/propyleneimine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Aziridine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULC972Q7TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyleneimine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE IMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/589 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aziridine, 2-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CM7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-85 °F (EPA, 1998), -65 °C, -63 °C, -85 °F | |

| Record name | PROPYLENEIMINE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyleneimine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENEIMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0322 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE IMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/589 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propylene imine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0537.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Genesis of a Strained Ring: A Technical History of Substituted Aziridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Aziridines, the nitrogen-containing analogues of epoxides, represent a cornerstone of modern synthetic and medicinal chemistry. Their inherent ring strain, a consequence of the three-membered ring, makes them versatile synthetic intermediates, readily undergoing ring-opening reactions to afford a diverse array of functionalized amines. This high reactivity, coupled with the presence of the aziridine (B145994) motif in numerous biologically potent natural products like Mitomycin C and Azinomycin B, has driven over a century of synthetic innovation. This in-depth guide explores the historical evolution of substituted aziridine synthesis, focusing on the core methodologies that laid the foundation for this critical field. We will provide detailed experimental protocols for these seminal reactions, present quantitative data for comparative analysis, and visualize the underlying chemical logic through mechanistic diagrams.

The Dawn of Aziridine Chemistry: Intramolecular Cyclization

The earliest and most fundamental approaches to the aziridine ring relied on intramolecular nucleophilic substitution, where a nitrogen atom displaces a leaving group on an adjacent carbon. These methods established the feasibility of constructing the strained aziridine heterocycle and remain conceptually important today.

The Wenker Synthesis (1935)

The Wenker synthesis is a classic and robust method for preparing aziridines from β-amino alcohols.[1][2] The process occurs in two distinct steps: the esterification of the alcohol with sulfuric acid to form a β-aminoalkyl hydrogen sulfate (B86663) intermediate, followed by an intramolecular cyclization induced by a strong base.[1][2] The original protocol, while effective, often required high temperatures, which could lead to charring and reduced yields.[1]

Mechanism of the Wenker Synthesis

The reaction proceeds via the formation of a sulfate ester from the β-amino alcohol. Subsequent treatment with a base deprotonates the amine, which then acts as an internal nucleophile, displacing the sulfate group in an SN2 reaction to form the aziridine ring.

Figure 1. General workflow of the Wenker Aziridine Synthesis.

Classic Experimental Protocol: Synthesis of Ethylenimine from Monoethanolamine (Wenker, 1935)

-

Esterification: In a flask equipped for distillation, 61 g (1.0 mole) of monoethanolamine is cautiously mixed with 108 g (1.1 moles) of concentrated sulfuric acid. The mixture is heated, and the temperature is raised to 250°C to distill off the water formed during the reaction. The residue, β-aminoethyl sulfuric acid, solidifies upon cooling. The yield is approximately 71%.

-

Cyclization and Distillation: The crude β-aminoethyl sulfuric acid is mixed with a solution of 40 g (1.0 mole) of sodium hydroxide (B78521) in a minimum amount of water. The mixture is heated, and the ethylenimine product is distilled off. The distillate is then dried over solid potassium hydroxide and redistilled to yield the pure product. The yield for this step is approximately 27%.

Quantitative Data for an Improved Wenker Synthesis

While the original Wenker synthesis was groundbreaking, its harsh conditions limited its scope. Modern variations utilize milder reagents, such as chlorosulfonic acid for the esterification and non-nucleophilic bases like sodium carbonate for the cyclization, significantly improving yields and substrate compatibility.[3]

| Entry | Amino Alcohol Substrate | Aziridine Product | Overall Yield (%) | Reference |

| 1 | 2-Aminoethanol | Aziridine | 55 | [4] |

| 2 | (S)-2-Amino-1-propanol | (S)-2-Methylaziridine | 62 | [4] |

| 3 | (R)-2-Amino-1-butanol | (R)-2-Ethylaziridine | 65 | [4] |

| 4 | (1S,2S)-2-Amino-1-phenyl-1-propanol | (2S,3S)-2-Methyl-3-phenylaziridine | 85 | [4] |

| 5 | 1-Amino-2-propanol | 2-Methylaziridine | 60 | [4] |

| 6 | 2-Amino-2-methyl-1-propanol | 2,2-Dimethylaziridine | 82 | [4] |

Table 1. Yields for the synthesis of various substituted aziridines using an improved, milder Wenker protocol.[4]

The Gabriel-Cromwell Reaction

The Gabriel-Cromwell reaction is an extension of the Gabriel amine synthesis, adapted for the formation of the aziridine ring. This method typically involves the reaction of an α,β-dihaloketone or ester with a primary amine. The reaction proceeds through a Michael addition of the amine, followed by an intramolecular SN2 displacement of the second halide to form the aziridine. This method is particularly useful for synthesizing C-acyl or C-alkoxycarbonyl substituted aziridines.

Mechanism of the Gabriel-Cromwell Reaction

The mechanism involves two key steps. First, the primary amine acts as a nucleophile, adding to the β-carbon of the α,β-dihalo carbonyl compound in a Michael-type addition. This is followed by an intramolecular SN2 attack by the nitrogen atom on the α-carbon, displacing the halide and closing the three-membered ring.

References

An In-depth Technical Guide to 2-Methylaziridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylaziridine, also known as propyleneimine, is a chiral, three-membered heterocyclic amine that serves as a valuable intermediate and building block in organic synthesis.[1][2] Its high ring strain makes it a reactive molecule, susceptible to ring-opening reactions that allow for the introduction of various functionalities.[2][3] This reactivity, coupled with its utility in the pharmaceutical, textile, paper, and polymer industries, makes a thorough understanding of its chemical properties and structure essential.[4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, structural details, experimental protocols for its synthesis and characterization, and a key reaction pathway. This document is intended to be a resource for researchers and professionals in drug development and chemical synthesis.

Chemical Properties

This compound is a colorless, volatile, and flammable liquid with an ammonia-like odor.[6] It is miscible with water and soluble in many organic solvents.[6] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇N | [6] |

| Molecular Weight | 57.09 g/mol | [6] |

| CAS Number | 75-55-8 | [6] |

| Boiling Point | 66-67 °C | [5] |

| Melting Point | -65 °C | [5] |

| Density | ~0.804 g/mL at 25 °C | [6] |

| Vapor Pressure | 112 mmHg at 20 °C | [1][6] |

| Flash Point | -4 °C | [7] |

| Water Solubility | Miscible | [1][6] |

| pKa | 8.18 (of the conjugate acid) | [7] |

Structure and Stereochemistry

This compound consists of a three-membered ring containing two carbon atoms and one nitrogen atom, with a methyl group attached to one of the carbon atoms. This substitution creates a chiral center, meaning this compound exists as a pair of enantiomers, (R)-2-methylaziridine and (S)-2-methylaziridine. The aziridine (B145994) ring is highly strained, which is the primary reason for its high reactivity.[2] The nitrogen atom can undergo inversion, leading to cis and trans invertomers relative to the methyl group.[8]

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound via the Wenker Synthesis

A common method for the synthesis of aziridines from β-amino alcohols is the Wenker synthesis. A patent describes a method for the synthesis of this compound from isopropanolamine (1-amino-2-propanol).[9]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Esterification: Isopropanolamine is slowly added to concentrated sulfuric acid at a controlled temperature (e.g., below 30°C) to form the aminoalkyl hydrogen sulfate intermediate.

-

Cyclization: The resulting sulfate ester is then treated with a strong aqueous base, such as sodium hydroxide, and heated. This promotes an intramolecular nucleophilic substitution, where the amino group displaces the sulfate group, forming the aziridine ring.

-

Purification: The crude this compound is isolated from the reaction mixture, typically by distillation. Further purification can be achieved by a second distillation, often over a solid alkali like potassium hydroxide, to remove any remaining water or impurities.[9]

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of purified this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Typical Parameters: A 400 MHz or higher spectrometer is recommended. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Expected Chemical Shifts (δ): The spectrum is relatively simple. The methyl protons (CH₃) will appear as a doublet. The methine proton (CH) will be a multiplet, and the methylene (B1212753) protons (CH₂) of the ring will show complex splitting patterns. The N-H proton will be a broad singlet.

-

-

¹³C NMR Spectroscopy:

-

Typical Parameters: A 100 MHz or higher spectrometer is used. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Expected Chemical Shifts (δ): Two distinct signals for the ring carbons and one for the methyl carbon are expected.

-

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to obtain the spectrum.

-

Typical Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Expected Absorptions: Key characteristic peaks include N-H stretching (around 3300-3500 cm⁻¹, can be broad), C-H stretching (around 2800-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).[8]

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: The volatile liquid can be introduced directly into the mass spectrometer or via a gas chromatography (GC) system for separation from any impurities.

-

Ionization Method: Electron ionization (EI) is a common method.

-

Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z = 57. Common fragmentation patterns involve the loss of a methyl group or cleavage of the aziridine ring.

Reactivity and Ring-Opening Reactions

The high ring strain of this compound makes it susceptible to nucleophilic ring-opening reactions. This is a synthetically valuable transformation as it allows for the formation of substituted amines. The regioselectivity of the ring-opening is highly dependent on the reaction conditions, particularly the pH.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the nitrogen atom of the aziridine is protonated to form an aziridinium (B1262131) ion. The nucleophile then attacks one of the ring carbons. The attack preferentially occurs at the more substituted carbon atom (C2), following an SN1-like mechanism, due to the greater stabilization of the partial positive charge at this position.[7][10][11]

Caption: Regioselectivity of acid-catalyzed ring-opening.

This regioselectivity is a key consideration in the synthetic applications of this compound and its derivatives. In contrast, under neutral or basic conditions, the ring-opening tends to follow an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C3).

Applications in Drug Development and Synthesis

This compound is a precursor for the synthesis of more complex molecules.[1][4] The aziridine moiety is present in some natural products and has been incorporated into various biologically active compounds.[12] Its ability to undergo ring-opening allows for the introduction of nitrogen-containing functionalities, which is a common strategy in the design of pharmaceutical agents. It is also used in the synthesis of polymers and cross-linking agents.[5][13]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is highly flammable, toxic by inhalation, ingestion, and skin contact, and is a severe eye and skin irritant.[14] It is also classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[5][15] All work with this chemical should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

This guide is intended for informational purposes only and should not be considered a substitute for a thorough safety review and risk assessment prior to handling this compound.

References

- 1. 2-Methyl aziridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine [mdpi.com]

- 4. REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION [open.metu.edu.tr]

- 5. This compound (propyleneimine) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | C3H7N | CID 6377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Theoretical investigation of the regioselective ring opening of this compound. Lewis acid effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. CN110003072A - A kind of preparation method of 2- methylaziridine - Google Patents [patents.google.com]

- 10. bioorg.org [bioorg.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. epa.gov [epa.gov]

Spectroscopic Data and Characterization of 2-Methylaziridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spectroscopic data for 2-methylaziridine and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document summarizes key spectroscopic data in a structured format, details experimental methodologies, and illustrates a conceptual workflow for the characterization and evaluation of this important class of compounds.

Spectroscopic Data of this compound and its Derivatives

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and a selection of its derivatives. This data is crucial for the structural elucidation and characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound and Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| This compound | CDCl₃ | 1.10-1.30 (m, 2H), 1.40-1.65 (m, 5H), 2.32 (s, 3H)[1] |

| 1-Benzyl-2-(bromomethyl)aziridine | CDCl₃ | 1.64 (d, J=6.27, 1H), 1.81 (d, J=3.30, 1H), 1.91-2.00 (m, 1H), 3.26-3.35 (m, 2H), 3.41 and 3.58 (each d, J=13.19, 2H), 7.26-7.37 (m, 5H) |

| N-Aryl-2-methylaziridine (general) | - | Protons on the aziridine (B145994) ring typically resonate in the upfield region of the spectrum. |

| (S)-2-Isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine | D₂O | Complexation with β-cyclodextrin leads to observable shifts in the aziridine proton signals. |

Table 2: ¹³C NMR Spectroscopic Data for this compound and Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| This compound | CDCl₃ | 21.1, 22.4, 25.4, 26.4, 29.7, 45.2, 56.4, 59.1, 60.0[1] |

| 1-Benzyl-2-(bromomethyl)aziridine | CDCl₃ | 35.3 (t, CH₂-Br), 39.9 (d, CHN), 63.8 (t, ArCH₂N), 126.9 (Cpara), 127.9 and 128.1 (d, Cortho and Cmeta), 138.5 (s, Cquat) |

| N-Aryl-2-methylaziridine (general) | - | Aziridine ring carbons are typically found in the range of 30-50 ppm. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for this compound and Derivatives

| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |

| This compound | Vapor/Solution | N-H stretching (around 3300), C-H stretching, N-H bending, and C-N stretching vibrations are characteristic. The IR spectrum of this compound has been extensively studied in both the vapor phase and in solution (cyclohexane and CCl₄).[2] |

| N-Substituted Aziridines | - | The absence of the N-H stretching band and the presence of bands corresponding to the N-substituent are key features. |

| 1-Benzyl-2-(bromomethyl)aziridine | NaCl | 1496, 1455, 1357, 1223, 1157 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (MS) Data for this compound and Derivatives

| Compound | Ionization Method | Key m/z Values (Relative Intensity) |

| This compound | Electron Ionization (EI) | The NIST WebBook provides a mass spectrum for this compound. |

| 1-Benzyl-2-(bromomethyl)aziridine | EI | 225/7 (M+, 1), 146 (M+ - Br, 33), 91 (100), 65 (21), 55 (10), 51 (10), 44 (12), 42 (25) |

| N-Aryl Aziridines | - | Fragmentation patterns are highly dependent on the nature of the aryl substituent. |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of spectroscopic data. The following sections outline typical methodologies for the techniques cited above.

NMR Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz, 400 MHz, or higher for protons.

-

Sample Preparation : Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition :

-

¹H NMR : Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR : Spectra are often acquired with proton decoupling to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak or an internal standard.

-

2D NMR : Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used for more detailed structural assignments.

-

Infrared (IR) Spectroscopy

-

Instrumentation : FTIR (Fourier Transform Infrared) spectrometers are commonly used.

-

Sample Preparation :

-

Liquids : A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solids : The solid can be mixed with KBr powder and pressed into a pellet, or analyzed as a nujol mull.

-

Solutions : The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid cell.

-

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation : Various types of mass spectrometers are used, including those with Electron Ionization (EI), Electrospray Ionization (ESI), and other ionization sources.

-

Sample Introduction : The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Data Acquisition : The instrument is scanned over a desired m/z range to detect the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Characterization and Biological Evaluation of this compound Derivatives

This compound derivatives have garnered significant interest due to their potential biological activities, including antimicrobial and anticancer properties. The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of novel this compound derivatives.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methylaziridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-methylaziridine, a key building block in organic synthesis and pharmaceutical development. Understanding the NMR characteristics of this strained heterocyclic compound is crucial for reaction monitoring, quality control, and structural verification. This document outlines the spectral features in both proton (¹H) and carbon-13 (¹³C) NMR, offers a detailed experimental protocol, and presents visual diagrams to clarify complex relationships.

Introduction to this compound

This compound (also known as propylene (B89431) imine) is a three-membered heterocyclic amine. Its strained ring structure dictates its reactivity and also gives rise to a unique and informative NMR spectrum. The molecule contains a chiral center at the carbon atom bearing the methyl group (C2), leading to diastereotopic protons in the methylene (B1212753) (CH₂) group of the ring, which is a key feature in its ¹H NMR spectrum.

Structure and Numbering of this compound:

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is complex due to the diastereotopicity of the ring methylene protons and the various spin-spin couplings. The data presented here is based on a spectrum acquired in deuterated chloroform (B151607) (CDCl₃).[1]

Data Summary: ¹H NMR of this compound

The following table summarizes the assigned chemical shifts and predicted multiplicities for the protons of this compound.

| Proton Label | Assignment | Chemical Shift (δ) ppm (in CDCl₃)[1] | Predicted Multiplicity | Inferred Coupling Constants (J) in Hz |

| H(a) | Methine (CH) | ~1.75 | Multiplet (dq) | ³Jad ≈ 5-6 Hz; ³Jab ≈ 6-8 Hz; ³Jac ≈ 3-5 Hz |

| H(b) | Methylene (CH₂) trans | ~1.30 | Doublet of Doublets (dd) | ²Jbc ≈ 1-3 Hz; ³Jba ≈ 6-8 Hz |

| H(c) | Methylene (CH₂) cis | ~0.24 | Doublet of Doublets (dd) | ²Jcb ≈ 1-3 Hz; ³Jca ≈ 3-5 Hz |

| H(d) | Methyl (CH₃) | ~1.20 | Doublet (d) | ³Jda ≈ 5-6 Hz |

| H(e) | Amine (NH) | ~1.98 (variable) | Broad Singlet (br s) | N/A |

Note: The chemical shift of the N-H proton is highly variable and depends on factors like solvent, concentration, and temperature. Coupling to this proton is often not observed due to chemical exchange.

Interpretation of ¹H NMR Spectrum

-

Ring Protons (H(a), H(b), H(c)) : The three protons on the aziridine (B145994) ring form a complex spin system. The methine proton H(a) is coupled to the three methyl protons H(d) , as well as the two diastereotopic methylene protons H(b) and H(c) , resulting in a complex multiplet.

-

Diastereotopic Methylene Protons : Because C2 is a stereocenter, the two protons on C3, H(b) and H(c) , are chemically non-equivalent. The proton cis to the methyl group (H(c) ) is significantly shielded (shifted to a lower ppm value) compared to the proton trans to the methyl group (H(b) ).

-

Coupling Constants : The vicinal coupling constant between trans protons on a three-membered ring is typically larger than the cis coupling (³Jtrans > ³Jcis). Therefore, the coupling between H(a) and H(b) is expected to be larger than between H(a) and H(c). The geminal coupling (²Jbc) between the diastereotopic methylene protons is usually small.

Visualization of ¹H-¹H Spin-Spin Coupling

The following diagram illustrates the key coupling interactions within the this compound molecule.

Caption: Spin-spin coupling network for this compound protons.

¹³C NMR Spectral Analysis

Predicted ¹³C NMR Data

A proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals, one for each unique carbon environment.

| Carbon Label | Assignment | Predicted Chemical Shift (δ) ppm |

| C2 | Methine (CH) | 25 - 35 |

| C3 | Methylene (CH₂) | 20 - 30 |

| -CH₃ | Methyl (CH₃) | 15 - 25 |

Note: These are estimated chemical shift ranges. The strained aziridine ring carbons are expected to be shielded and appear at relatively high field (low ppm values).

Experimental Protocols for NMR Analysis

This section provides a standardized methodology for preparing and analyzing a sample of this compound.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound as it is a good solvent for many organic compounds and has a well-defined residual solvent peak (δ ≈ 7.26 ppm).

-

Concentration : For a standard ¹H NMR spectrum, prepare a solution by dissolving approximately 5-10 mg of purified this compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Internal Standard : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, referencing to the residual solvent peak is often sufficient.

-

Filtration : To ensure magnetic field homogeneity, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

-

Capping : Cap the NMR tube immediately to prevent evaporation, especially given the volatility of this compound.

Data Acquisition

-

Spectrometer : Data can be acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Locking and Shimming : Insert the sample into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

¹H NMR Parameters :

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : ~12-16 ppm.

-

Acquisition Time : ~2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8 to 16 scans for a moderately concentrated sample.

-

-

¹³C NMR Parameters :

-

Pulse Sequence : Standard single-pulse with proton decoupling.

-

Spectral Width : ~220-240 ppm.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : Several hundred to several thousand scans, depending on concentration.

-

Visualization of the NMR Analysis Workflow

The following flowchart outlines the logical steps from sample preparation to final data analysis.

Caption: Standard workflow for NMR sample analysis.

Conclusion

The NMR analysis of this compound provides a wealth of structural information. The ¹H NMR spectrum is particularly characteristic, displaying distinct signals for the diastereotopic methylene protons, a direct consequence of the molecule's chirality and strained ring system. While experimental ¹³C NMR data is scarce, its features can be reliably predicted. The protocols and data presented in this guide serve as a comprehensive resource for scientists utilizing this compound, enabling accurate and efficient characterization of this important chemical entity.

References

Spectroscopic Analysis of 2-Methylaziridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 2-methylaziridine. It details experimental methodologies, presents key spectral data in a structured format, and illustrates fundamental spectroscopic principles through signaling pathway and workflow diagrams.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a powerful technique for identifying the functional groups and vibrational modes of a molecule. The IR spectrum of this compound is characterized by the presence of two conformers, cis and trans, which results in a complex spectrum with overlapping bands.

Experimental Protocol: Vapor Phase and Solution IR Spectroscopy

A general protocol for obtaining the IR spectrum of this compound is as follows, based on methodologies described in the literature[1]:

1. Sample Preparation:

-

Vapor Phase: A small amount of this compound is introduced into a gas cell with a defined path length (e.g., 10 cm). The cell is then pressurized to approximately 50 Torr to obtain a suitable concentration for analysis.[1]

-

Solution Phase: A solution of this compound is prepared in a suitable infrared-transparent solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to a concentration that gives optimal absorbance (typically 0.1-10% v/v).[1]

2. Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, such as a Digilab FTS-14, is commonly used.[2][3]

-

The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

3. Data Acquisition:

-

A background spectrum of the empty gas cell or the pure solvent is recorded.

-

The sample is placed in the infrared beam path.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 64 or 128) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Key IR Vibrational Modes of this compound

The following table summarizes the significant experimentally observed vibrational bands for the equilibrium mixture of trans and cis this compound. The assignments are based on a combination of experimental data and ab initio calculations.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment (Major Contributions) |

| ~3330 | Medium | N-H Stretch |

| ~3070 | Medium | Ring C-H Stretch |

| ~2980 | Strong | CH₃ Asymmetric Stretch |

| ~2940 | Strong | CH₃ Symmetric Stretch |

| ~1460 | Medium | CH₃ Asymmetric Deformation |

| ~1380 | Medium | CH₃ Symmetric Deformation |

| ~1220 | Strong | Ring Deformation, C-N Stretch |

| ~1050 | Strong | C-C Stretch, CH₃ Rock |

| ~850 | Strong | Ring Breathing, N-H Wag |

Table 1: Summary of key experimental IR absorption bands for this compound.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary vibrational modes of the this compound molecule.

Caption: Key vibrational modes of this compound observed in IR spectroscopy.

Mass Spectrometry of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron ionization (EI) mass spectrometry of this compound leads to the formation of a molecular ion and several characteristic fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry

A typical experimental protocol for obtaining the EI mass spectrum of this compound is as follows:

1. Sample Introduction:

-

A small amount of the volatile this compound sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system or a direct insertion probe.

2. Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

3. Mass Analysis:

-